molecular formula C28H19Cl2NO3 B11695743 (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11695743
M. Wt: 488.4 g/mol
InChI Key: URTDUHXCTRZCDL-XSFVSMFZSA-N
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Description

The compound (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrrolidone ring, and multiple aromatic groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include:

    Aromatic aldehydes: for the formation of the furan ring.

    Ammonium acetate: and for the synthesis of the pyrrolidone ring.

    Catalysts: such as for coupling reactions.

The reaction conditions often involve controlled temperatures, typically ranging from 60°C to 120°C, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.

    Reduction: Reduction reactions using or can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: can be compared with similar compounds such as:

    N-Acetyl-L-tryptophan: A related compound with a different functional group and biological activity.

    Benzothiazole derivatives: Compounds with similar aromatic structures but different heterocyclic rings.

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H19Cl2NO3

Molecular Weight

488.4 g/mol

IUPAC Name

(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(3-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H19Cl2NO3/c1-33-22-9-5-8-21(17-22)31-26(18-6-3-2-4-7-18)16-20(28(31)32)14-23-11-13-27(34-23)19-10-12-24(29)25(30)15-19/h2-17H,1H3/b20-14+

InChI Key

URTDUHXCTRZCDL-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5

Origin of Product

United States

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